molecular formula C19H18N2O2 B1613259 4'-Cyano-3-morpholinomethyl benzophenone CAS No. 898765-17-8

4'-Cyano-3-morpholinomethyl benzophenone

Cat. No.: B1613259
CAS No.: 898765-17-8
M. Wt: 306.4 g/mol
InChI Key: KLQDSGABWNYLHP-UHFFFAOYSA-N
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Description

4’-Cyano-3-morpholinomethyl benzophenone: is an organic compound with the molecular formula C19H18N2O2 It is a derivative of benzophenone, characterized by the presence of a cyano group at the 4’ position and a morpholinomethyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Cyano-3-morpholinomethyl benzophenone typically involves the following steps:

    Formation of Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.

    Attachment of Morpholinomethyl Group: The morpholinomethyl group can be attached through a Mannich reaction, where formaldehyde, morpholine, and the benzophenone derivative react under acidic conditions.

Industrial Production Methods: Industrial production of 4’-Cyano-3-morpholinomethyl benzophenone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinomethyl group, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The benzophenone core allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Halogenated or nitrated benzophenone derivatives.

Scientific Research Applications

Chemistry: 4’-Cyano-3-morpholinomethyl benzophenone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups make it a valuable building block for various chemical reactions.

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features. It may also serve as a precursor for the synthesis of pharmaceutical compounds.

Industry: In the industrial sector, 4’-Cyano-3-morpholinomethyl benzophenone is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 4’-Cyano-3-morpholinomethyl benzophenone involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the morpholinomethyl group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 4’-Cyano-4-morpholinomethyl benzophenone
  • 4-Cyanobenzophenone
  • 3-Morpholinomethyl benzophenone

Comparison: 4’-Cyano-3-morpholinomethyl benzophenone is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. Compared to 4’-Cyano-4-morpholinomethyl benzophenone, the 3-position morpholinomethyl group may result in different steric and electronic effects, leading to distinct chemical and biological properties.

Properties

IUPAC Name

4-[3-(morpholin-4-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c20-13-15-4-6-17(7-5-15)19(22)18-3-1-2-16(12-18)14-21-8-10-23-11-9-21/h1-7,12H,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQDSGABWNYLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643074
Record name 4-{3-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-17-8
Record name 4-{3-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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